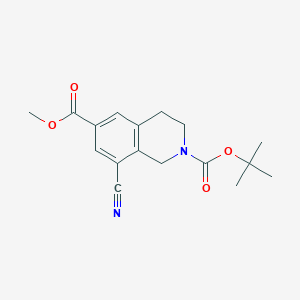

8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester is a complex organic compound with the molecular formula C17H20N2O4 and a molecular weight of 316.3517 . This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-Cyano-3,4-dihydro-1H-isoquinolin-2,6-dicarbonsäure-2-tert-butylester-6-methylester beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Reaktion von 5-Chlor-6-methoxy-3,4-dihydro-1H-isoquinolin-2,3-dicarbonsäure mit tert-Butyl- und Methylestern unter bestimmten Bedingungen . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lithium-borhydrid in Tetrahydrofuran (THF) als Lösungsmittel .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen gewährleisten hohe Ausbeute und Reinheit. Die Skalierbarkeit des Syntheseprozesses ist entscheidend für industrielle Anwendungen, insbesondere in der Pharmaindustrie, wo große Mengen der Verbindung erforderlich sein können.

Analyse Chemischer Reaktionen

Reaktionstypen

8-Cyano-3,4-dihydro-1H-isoquinolin-2,6-dicarbonsäure-2-tert-butylester-6-methylester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Chinolin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Isochinolin-Derivate umwandeln.

Substitution: Substitutionsreaktionen, insbesondere an der Cyanogruppe, können zu einer Vielzahl von funktionalisierten Produkten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) sind häufig verwendete Reduktionsmittel.

Substitution: Halogenierungsreagenzien wie Brom in Nitrobenzol können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinolin-Derivate ergeben, während die Reduktion verschiedene Isochinolin-Derivate mit unterschiedlichen funktionellen Gruppen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

8-Cyano-3,4-dihydro-1H-isoquinolin-2,6-dicarbonsäure-2-tert-butylester-6-methylester hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 8-Cyano-3,4-dihydro-1H-isoquinolin-2,6-dicarbonsäure-2-tert-butylester-6-methylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und verschiedene biochemische Signalwege beeinflussen. Der genaue Mechanismus hängt von der spezifischen Derivats und seinem Ziel ab .

Wirkmechanismus

The mechanism of action of 8-Cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylicacid2-tert-butylester6-methylester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific derivative and its target .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

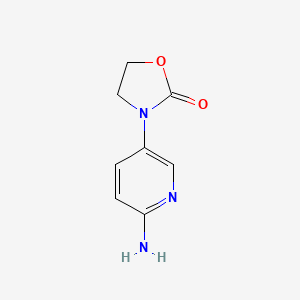

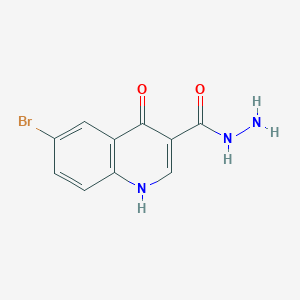

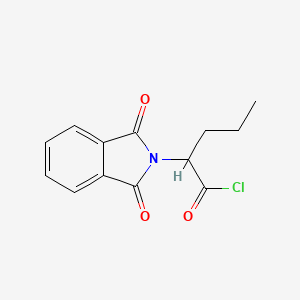

8-Hydroxychinolin: Bekannt für seine biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Wirkungen.

Eindeutigkeit

8-Cyano-3,4-dihydro-1H-isoquinolin-2,6-dicarbonsäure-2-tert-butylester-6-methylester ist aufgrund seiner spezifischen funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen, einzigartig. Seine Cyanogruppe und Ester-Funktionalitäten machen es zu einem vielseitigen Zwischenprodukt in der organischen Synthese und zu einer wertvollen Verbindung in der pharmazeutischen Forschung .

Eigenschaften

Molekularformel |

C17H20N2O4 |

|---|---|

Molekulargewicht |

316.35 g/mol |

IUPAC-Name |

2-O-tert-butyl 6-O-methyl 8-cyano-3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(21)19-6-5-11-7-12(15(20)22-4)8-13(9-18)14(11)10-19/h7-8H,5-6,10H2,1-4H3 |

InChI-Schlüssel |

AKTNXAJWBLAVGX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)C(=O)OC)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine](/img/structure/B12275272.png)

![benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate](/img/structure/B12275282.png)

![2-(benzylsulfanyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12275295.png)

![Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B12275298.png)

![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B12275318.png)

![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275320.png)

![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12275325.png)

![potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12275332.png)